molecular formula C17H20N2O2S B14148992 (3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide CAS No. 1173686-03-7

(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B14148992
CAS No.: 1173686-03-7
M. Wt: 316.4 g/mol
InChI Key: QAIGDDZGGCZOMV-MBIQTGHCSA-N
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Description

(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound that belongs to the class of thiazoloisoindoles. This compound is characterized by its unique structure, which includes a cyclohexyl group, a thiazole ring fused to an isoindole ring, and a carboxamide group. Such compounds are of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide can be achieved through a multi-step process:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiophenol, the thiazole ring can be formed through a cyclization reaction with an α-haloketone under basic conditions.

    Isoindole Ring Formation: The thiazole intermediate can then be reacted with a phthalic anhydride derivative to form the isoindole ring system.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Carboxamide Formation: Finally, the carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclohexyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features suggest it could act as a ligand for certain enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could have activity against certain diseases, possibly acting as an inhibitor of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloisoindoles: Compounds with similar thiazole and isoindole ring systems.

    Cyclohexyl Carboxamides: Compounds with a cyclohexyl group and a carboxamide functional group.

Uniqueness

What sets (3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide apart is its unique combination of these structural features. This combination could confer unique biological activities or chemical reactivity, making it a compound of interest for further study.

Properties

CAS No.

1173686-03-7

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

(3R)-N-cyclohexyl-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C17H20N2O2S/c20-15(18-11-6-2-1-3-7-11)14-10-22-17-13-9-5-4-8-12(13)16(21)19(14)17/h4-5,8-9,11,14,17H,1-3,6-7,10H2,(H,18,20)/t14-,17?/m0/s1

InChI Key

QAIGDDZGGCZOMV-MBIQTGHCSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@@H]2CSC3N2C(=O)C4=CC=CC=C34

Canonical SMILES

C1CCC(CC1)NC(=O)C2CSC3N2C(=O)C4=CC=CC=C34

solubility

47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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